6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their potential therapeutic applications, including anticonvulsant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization. One effective method involves the reaction of 4-bromophenacyl bromide with thiocarbohydrazide in ethanol under reflux conditions . The resulting intermediate is then treated with ortho esters to yield the desired triazolothiadiazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Cyclization Reactions: The compound can form additional rings through reactions with suitable reagents.
Oxidation and Reduction: The triazole and thiadiazine rings can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Ortho esters or other cyclizing agents under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cyclization can lead to more complex heterocyclic structures .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant anticonvulsant activity, making it a candidate for epilepsy treatment.
Medicine: Potential anticancer and antimicrobial properties have been explored.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter release and inhibit certain ion channels . The compound’s anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but lacks the bromine atom, which may affect its biological activity.
6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Chlorine substitution instead of bromine, potentially altering its reactivity and potency.
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Methoxy group substitution, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine imparts unique electronic and steric properties, potentially enhancing its biological activity compared to its analogs .
Properties
IUPAC Name |
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHKDFVILUUOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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